Ezetimibe Diacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezetimibe is a potent cholesterol absorption inhibitor that significantly lowers low-density lipoprotein cholesterol (LDL-C) and favorably affects triglyceride and high-density lipoprotein cholesterol levels in both monotherapy and in combination with statins . It operates by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols . The drug targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a critical mediator of cholesterol absorption in the small intestine .

Synthesis Analysis

The total synthesis of ezetimibe has been achieved through various pathways. One successful approach involved a series of reactions starting from (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one and proceeding through 1,3-dipolar cycloaddition, intramolecular nucleophilic displacement, and several other steps to form the β-lactam moiety characteristic of ezetimibe . Another synthesis method utilized a Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction, which provided high stereoselectivity for the azetidinone ring, a key feature of the ezetimibe structure .

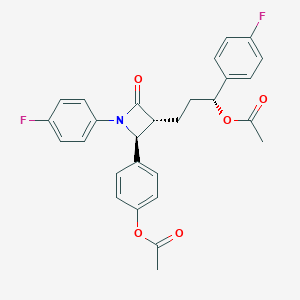

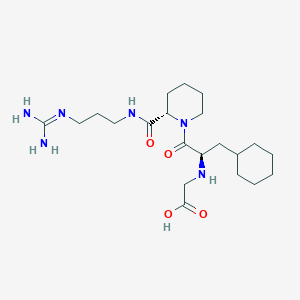

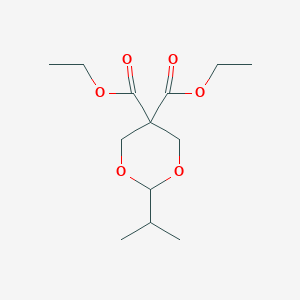

Molecular Structure Analysis

Ezetimibe's molecular structure includes a β-lactam ring, which is crucial for its activity as a cholesterol absorption inhibitor. The stereoselective synthesis processes ensure the correct configuration of the azetidinone ring, which is essential for the drug's efficacy . The molecular interactions between ezetimibe and NPC1L1 have been studied, revealing the importance of the drug's structure in binding to the transporter protein .

Chemical Reactions Analysis

Ezetimibe undergoes metabolic reactions in the body, including glucuronidation, which leads to the formation of ezetimibe glucuronide. This metabolite retains the ability to bind to NPC1L1, albeit with different binding affinities across species . The drug's chemical stability and interactions with excipients have also been explored in the development of new formulations to improve its bioavailability .

Physical and Chemical Properties Analysis

Ezetimibe is characterized by poor water solubility, which poses challenges for its oral bioavailability . Various strategies, such as the development of nanocrystal formulations and micellar systems, have been employed to enhance the drug's dissolution rate and absorption . These formulations have been shown to significantly improve the bioavailability of ezetimibe, leading to better therapeutic outcomes .

Relevant Case Studies

Clinical studies have demonstrated that ezetimibe effectively inhibits cholesterol absorption in humans, leading to significant reductions in LDL and total cholesterol concentrations . In animal models, such as apoE knockout mice, ezetimibe has been shown to inhibit the development of atherosclerosis and reduce plasma cholesterol levels . Additionally, ezetimibe has been found to improve non-alcoholic fatty liver disease in mice fed a high-fat and cholesterol diet . These case studies highlight the drug's potential in treating various cholesterol-related conditions.

科学的研究の応用

Molecular Target Identification

Ezetimibe diacetate has been identified as a potent inhibitor of cholesterol absorption, primarily targeting Niemann-Pick C1-Like 1 (NPC1L1). This molecular target is a critical mediator of cholesterol absorption and an essential component of the ezetimibe-sensitive pathway. Studies have demonstrated specific binding of ezetimibe to NPC1L1, highlighting its role in cholesterol transport mechanisms (Garcia-Calvo et al., 2005).

Effects on Metabolic Disorders

Research indicates that ezetimibe may have a significant impact on metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and glucose metabolism. While it has been shown to ameliorate NAFLD pathology and improve fibrosis stages, concerns regarding the elevation of HbA1c and increased hepatic long-chain fatty acids have been noted (Takeshita et al., 2014). Additionally, ezetimibe has demonstrated protective roles against diabetes-related pathologies by improving biochemical markers of diabetes mellitus and cardiovascular disease, as well as providing reno-protective properties in experimental diabetes models (Nabi et al., 2021).

Impact on Cholesterol Metabolism and Atherosclerosis

Ezetimibe's role extends beyond merely inhibiting cholesterol absorption. It has prompted reconsideration of previous scientific data and contributed to new paradigms in cholesterol metabolism. The drug has been highlighted for its ability to challenge existing scientific dogma and illuminate the relative contributions of various cholesterol sources to low-density lipoprotein cholesterol (LDL-C) levels (Bays, 2002). Moreover, it has shown efficacy in reducing plaque inflammation and inhibiting monocyte migration, suggesting potential roles in suppressing inflammatory components of atherogenesis (Gómez-Garre et al., 2009).

Therapeutic Implications

Beyond its cholesterol-lowering effects, ezetimibe has shown promise in various therapeutic areas. For instance, it has demonstrated efficacy in improving high-fat and cholesterol diet-induced non-alcoholic fatty liver disease in mice, indicating its potential in treating such conditions (Zheng et al., 2008). Additionally, its impact on non-LDL-C-associated variables such as triglyceride levels and insulin sensitivity underscores its multifaceted therapeutic potential (Gazi & Mikhailidis, 2006).

特性

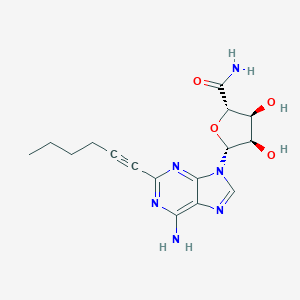

IUPAC Name |

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGDCNFJOXKQY-ZONZVBGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440935 |

Source

|

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Diacetate | |

CAS RN |

163380-20-9 |

Source

|

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)